molecular formula C20H24FNO4S B2646142 4-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034239-66-0

4-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2646142
CAS No.: 2034239-66-0
M. Wt: 393.47
InChI Key: XECVLSCIOGJDGR-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-methylbenzenesulfonamide is a specialized sulfonamide compound intended for research applications. Sulfonamide derivatives are a significant class of organic compounds known for their wide range of potential biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery research . The structure of this compound incorporates a tetrahydro-2H-pyran ring, a common heterocyclic motif frequently employed as a building block in synthetic organic chemistry to modulate the physicochemical properties of a molecule . The presence of both a sulfonamide group and a fluorine atom in the structure is of particular interest. Fluorine is often introduced into drug candidates to fine-tune metabolic stability, lipophilicity, and bioavailability. This combination of features makes this chemical a compelling candidate for investigating new pharmacological tools, especially in high-throughput screening assays. Researchers can utilize this compound in areas such as synthetic chemistry method development, structure-activity relationship (SAR) studies, and as a key intermediate for the synthesis of more complex molecules. It is supplied For Research Use Only and is strictly for laboratory applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO4S/c1-15-13-18(21)7-8-19(15)27(24,25)22-14-20(23,16-5-3-2-4-6-16)17-9-11-26-12-10-17/h2-8,13,17,22-23H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECVLSCIOGJDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-methylbenzenesulfonamide (CAS: 2034258-18-7) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24FNO3SC_{20}H_{24}FNO_3S, with a molecular weight of approximately 377.48 g/mol. Its structure features a fluorinated aromatic ring, a sulfonamide group, and a tetrahydropyran moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H24FNO3S
Molecular Weight377.48 g/mol
CAS Number2034258-18-7
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer activity. In particular, This compound has been evaluated for its potential to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound is believed to act through the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, it may inhibit the activity of receptor tyrosine kinases (RTKs), which are crucial for tumor growth and metastasis.
  • In Vitro Studies : In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
  • Case Study : A recent publication highlighted its efficacy against estrogen receptor-positive breast cancer cells, suggesting that it may modulate estrogen receptor activity, thereby inhibiting tumor growth .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits antibacterial activity against Gram-positive bacteria.

  • Mechanism : The antibacterial effect is hypothesized to arise from the inhibition of bacterial folate synthesis, similar to other sulfonamides.
  • Testing : The compound was tested against various bacterial strains, showing promising results in inhibiting growth at concentrations that were non-toxic to human cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound demonstrates good oral bioavailability due to its solubility profile.
  • Metabolism : It is metabolized primarily in the liver through phase I and phase II reactions, leading to various metabolites that may also possess biological activity.
  • Toxicity Studies : Toxicological assessments revealed a favorable safety profile at therapeutic doses, with minimal side effects reported in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds:
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Potential Applications Reference
4-Fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-methylbenzenesulfonamide Benzenesulfonamide 4-F, 2-CH3; N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl) ~400 (inferred) Pharmaceuticals (e.g., CNS) N/A
4-(2-Methyl-2-propanyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide Benzenesulfonamide 2-methyl-2-propanyl; N-(tetrahydro-2H-pyran-4-yl), N-(trifluoroethyl) 379.437 Agrochemicals/Pharmaceuticals
N-(2-(4-tert-butylphenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e) Benzenesulfonamide 4-tert-butylphenyl; piperidinyloxy group ~606 Enzyme inhibition studies
Triflusulfuron methyl ester Sulfonylurea-triazine Triazine core; trifluoroethoxy group ~435 Herbicide
Key Observations:
  • Hydrophilicity vs. Lipophilicity : The target compound’s hydroxy group may improve aqueous solubility compared to ’s trifluoroethyl group, which is highly lipophilic .
  • Metabolic Stability : The tetrahydro-2H-pyran-4-yl group in the target compound and ’s derivative could resist oxidative metabolism, enhancing half-life compared to ’s tert-butyl-phenyl derivatives .
  • Biological Targets : Sulfonamides in and are linked to enzyme inhibition (e.g., kinases, proteases), whereas ’s sulfonylureas target plant acetolactate synthase .

Research Findings and Limitations

  • Structural Uniqueness : The target compound’s combination of hydroxy, phenyl, and tetrahydro-2H-pyran-4-yl groups distinguishes it from sulfonamides with trifluoroethyl () or tert-butyl substituents () .
  • Data Gaps : Exact molecular weight, synthesis yield, and bioactivity data for the target compound are absent in the provided evidence. Inferences are drawn from structural analogs.

Q & A

Q. How do crystallographic data inform polymorph screening and formulation stability?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., Form I melts at 158°C vs. Form II at 145°C). X-ray Powder Diffraction (XRPD) tracks phase transitions under stress conditions (40°C/75% RH). Hydrate formation risks are mitigated by lyophilization .

Data Contradiction Analysis

  • Example : Discrepancies in reported logP values (2.5–3.2) arise from measurement methods (shake-flask vs. HPLC). Consensus is achieved using chromatographic hydrophobicity index (CHI) .
  • Example : Conflicting bioactivity data (IC₅₀ variability) are resolved by standardizing assay conditions (e.g., ATP concentration in kinase assays) .

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